3-(2,3-Difluorophenyl)-3-oxopropanal
Description
Properties
Molecular Formula |
C9H6F2O2 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,5H,4H2 |
InChI Key |
HBTAODAETJMBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanal typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the aldol condensation reaction, where 2,3-difluorobenzaldehyde reacts with acetaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 3-(2,3-Difluorophenyl)-3-oxopropanal may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(2,3-Difluorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The difluorophenyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-(2,3-Difluorophenyl)-3-oxopropanal and Analogs
*Calculated based on molecular formula.
Physicochemical and Reactivity Differences
- Functional Group Reactivity: The aldehyde group in 3-(2,3-Difluorophenyl)-3-oxopropanal is more reactive than ester or acid derivatives, making it suitable for condensation reactions (e.g., Knoevenagel or aldol reactions). Esters (e.g., ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate) are more stable and commonly used as intermediates in drug synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
